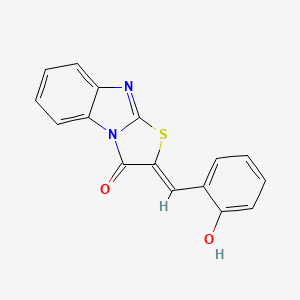![molecular formula C17H23N5O B12156447 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide](/img/structure/B12156447.png)
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring. This compound is known for its wide range of biological activities and is used in various scientific research applications.
Preparation Methods
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide involves the condensation of β-dicarbonyl and amine compounds. One method involves the use of microwave irradiation to synthesize the compound from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . The compound is then purified and characterized using various spectroscopic techniques such as UV-Vis, FTIR-ATR, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Chemical Reactions Analysis
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other pyrimidine derivatives. In biology, it has shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities . In medicine, it is used in the development of therapeutic agents for various diseases. In industry, it is used as a corrosion inhibitor for mild steel in hydrochloric acid medium .
Mechanism of Action
The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other pyrimidine derivatives such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate and N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide . These compounds also exhibit a range of biological activities, but their specific applications and mechanisms of action may differ.
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-pyridin-4-ylethyl)butanamide |
InChI |
InChI=1S/C17H23N5O/c1-13-12-14(2)22-17(21-13)20-8-3-4-16(23)19-11-7-15-5-9-18-10-6-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,23)(H,20,21,22) |
InChI Key |
IRQKSOKYNRTCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12156372.png)
![(2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide](/img/structure/B12156377.png)
![N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156378.png)
![3-(3-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156380.png)


![(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156402.png)
![N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide](/img/structure/B12156407.png)
![N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide](/img/structure/B12156409.png)
![(5Z)-3-(2,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156413.png)
![1-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B12156424.png)

![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12156429.png)
![5-(4-Fluorophenyl)-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B12156433.png)
